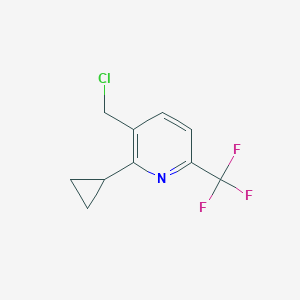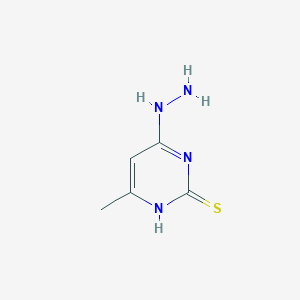
1-(1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-yl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol is a complex organic compound that features a triazine ring substituted with a chlorine atom and a bipiperidinyl group
Vorbereitungsmethoden
The synthesis of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol typically involves the nucleophilic substitution of cyanuric chloride with piperidine derivatives. The reaction conditions often include the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, with the reaction temperature maintained between 70-80°C . Industrial production methods may employ microwave irradiation to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form triazine derivatives and piperidine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The bipiperidinyl group enhances the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol include:
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core and exhibit similar biological activities.
1,3,5-Triazine aminobenzoic acid derivatives: These derivatives are known for their antimicrobial and anticancer properties.
The uniqueness of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol lies in its bipiperidinyl group, which enhances its chemical stability and biological activity compared to other triazine derivatives .
Eigenschaften
Molekularformel |
C13H20ClN5O |
|---|---|
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
1-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]piperidin-3-ol |
InChI |
InChI=1S/C13H20ClN5O/c14-12-15-9-16-13(17-12)18-6-3-10(4-7-18)19-5-1-2-11(20)8-19/h9-11,20H,1-8H2 |
InChI-Schlüssel |
FKXLUKQXEFWOQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC(=NC=N3)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8672912.png)








